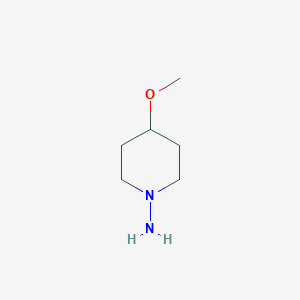

4-甲氧基哌啶-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-Methoxypiperidin-1-amine derivatives and related compounds often involves chemoselective and diastereoselective methodologies. For example, one method describes the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, showcasing the versatility of methoxyamine derivatives in synthesizing complex structures under mild and environmentally friendly conditions (Aquino et al., 2015). Another synthesis route is the Cu(I)-catalyzed reductive aldol cyclization, which allows for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, indicating a pathway for the synthesis of hydroxylated piperidines (Lam et al., 2005).

Molecular Structure Analysis

The molecular structure of 4-Methoxypiperidin-1-amine derivatives has been studied using various spectroscopic techniques and theoretical methods. For instance, a study focused on the synthesis, crystal, and molecular structure analysis through vibrational spectroscopic methods and density functional theory (DFT) has provided insights into the geometric parameters and molecular electrostatic potential of these compounds, offering a deeper understanding of their molecular behavior (Wu et al., 2022).

Chemical Reactions and Properties

4-Methoxypiperidin-1-amine and its derivatives participate in a variety of chemical reactions, highlighting their chemical versatility. The organic superbase t-Bu-P4 catalyzes the amination of methoxy(hetero)arenes with amine nucleophiles, demonstrating the compound's role in facilitating transformations of electron-deficient methoxyarenes and methoxyheteroarenes into cyclic amine products (Shigeno et al., 2019). Additionally, the regio- and stereoselective synthesis of trans-4-amino-3-hydroxypiperidines through specific activation of epoxypiperidine derivatives further exemplifies the compound's reactivity and utility in synthesizing structurally complex amines (Veselov et al., 2009).

科学研究应用

在药物设计中的作用

哌啶类化合物,包括 4-甲氧基哌啶-1-胺,是设计药物最重要的合成片段之一 . 它们在制药行业发挥着重要作用 . 它们的衍生物存在于二十多个类别的药物以及生物碱中 .

哌啶衍生物的合成

4-甲氧基哌啶-1-胺可用于分子内和分子间反应,从而形成各种哌啶衍生物:取代哌啶、螺哌啶、稠合哌啶和哌啶酮 .

潜在药物的生物学评价

该化合物在发现和生物学评价含有哌啶部分的潜在药物中起着至关重要的作用 . 这包括开发快速且经济高效的取代哌啶合成方法 .

多组分反应

4-甲氧基哌啶-1-胺可用于多组分反应,多组分反应是一种三种或更多种反应物结合形成产物的化学反应 .

抑制剂设计

一系列 2-氨基-4-(1-哌啶) 吡啶衍生物,可以通过使用 4-甲氧基哌啶-1-胺合成,已被设计为临床上耐克瑞唑替尼的间变性淋巴瘤激酶 (ALK) 和 c-ros 癌基因 1 激酶 (ROS1) 双重抑制剂 .

溶剂性质

未来方向

Piperidine-containing compounds, including 4-Methoxypiperidin-1-amine, represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread, and they are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

生化分析

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific derivative and the biological context.

Cellular Effects

Piperidine derivatives have been shown to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that cis-fluoro substitution on 4-hydroxy- and 4-methoxypiperidinyl groups can provide a substantial potency gain through direct interaction with the enzyme and/or effects on the proximal ligand oxygen atom .

Dosage Effects in Animal Models

It has been shown that chronic administration of a low dose of reserpine, a related compound, can lead to a pharmacological model of depression .

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .

Transport and Distribution

It is known that many drugs are transported and distributed within the body via specific transporters or binding proteins .

Subcellular Localization

The localization of a compound within a cell can have significant effects on its activity or function .

属性

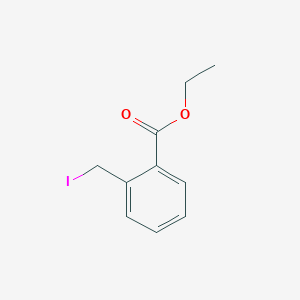

IUPAC Name |

4-methoxypiperidin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-6-2-4-8(7)5-3-6/h6H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTVDDHKWCAWGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598516 |

Source

|

| Record name | 4-Methoxypiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168272-98-8 |

Source

|

| Record name | 4-Methoxypiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)

![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)